Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Oncology Kinase Inhibitors

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 139308-53-5) is a 1,4-disubstituted pyrazole heterocycle with a molecular weight of 196.25 g/mol and a calculated XLogP3-AA of 1.3. It serves primarily as a key synthetic intermediate and building block for the preparation of more complex pyrazole derivatives in medicinal chemistry and agrochemical research.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 139308-53-5
Cat. No. B178503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate
CAS139308-53-5
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C(C)(C)C
InChIInChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-11-12(7-8)10(2,3)4/h6-7H,5H2,1-4H3
InChIKeyRDYBTTCDGUWPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 139308-53-5): Procurement and Technical Baseline


Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 139308-53-5) is a 1,4-disubstituted pyrazole heterocycle with a molecular weight of 196.25 g/mol and a calculated XLogP3-AA of 1.3 [1]. It serves primarily as a key synthetic intermediate and building block for the preparation of more complex pyrazole derivatives in medicinal chemistry and agrochemical research . The compound features a tert-butyl group at the N1 position and an ethyl carboxylate ester at the C4 position, a substitution pattern that imparts specific physicochemical and steric properties distinguishing it from other pyrazole-4-carboxylate analogs .

Why Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate Cannot Be Replaced by Unsubstituted or Methyl Analogs


In the procurement of pyrazole-4-carboxylate building blocks, simple substitution with an unsubstituted (N-H) or N-methyl analog is often not viable. The presence of the bulky tert-butyl group at the N1 position of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate provides a critical steric and electronic influence . In medicinal chemistry campaigns, this tert-butyl moiety has been shown to be a key structural feature for optimizing potency and selectivity in kinase inhibitors, often improving cellular activity compared to smaller N-substituents [1]. Furthermore, the N1-tert-butyl group can act as a blocking group to control regioselectivity in subsequent synthetic transformations, such as C-H functionalization reactions, a control not afforded by N-H or N-methyl analogs [2].

Quantitative Differentiation of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate: A Procurement Evidence Guide


Enabling Superior Cellular Potency in BRAF Kinase Inhibitors vs. Phenyl-Based Analogs

In the design of BRAF V600E inhibitors, replacing a phenyl-based C-ring (Analog A) with a 3-tert-butyl-1-aryl-1H-pyrazole motif (containing the tert-butylpyrazole core) significantly enhanced cellular potency without compromising isolated enzyme potency. The tert-butylpyrazole-containing inhibitors demonstrated low nanomolar cellular activity against mutant BRAF-dependent cells, a critical improvement over earlier phenyl-containing analogs [1].

Medicinal Chemistry Oncology Kinase Inhibitors

Enhanced Insecticidal and Acaricidal Activity vs. Unsubstituted Pyrazoles

Patent US4826867 discloses that 1-aryl-3-tert-butyl-pyrazoles, a class directly accessible using the tert-butylpyrazole moiety, exhibit 'considerably better insecticidal and acaricidal activity' than previously known pyrazoles like 1-(2,4,6-trichlorophenyl)-pyrazole. This is a clear, class-level differentiation based on the tert-butyl substitution pattern [1].

Agrochemistry Insecticide Acaricide

Synthesis of Highly Potent and Selective Syk Kinase Inhibitors: A Validated Use Case

A published synthesis of the potent and selective Spleen Tyrosine Kinase (Syk) inhibitors BI 894416 and BI 1342561 utilized 1-(1-(tert-butyl)-1H-pyrazol-4-yl)ethan-1-one, a derivative readily prepared from Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate or related intermediates [1]. This demonstrates the compound's utility as a key building block in a validated, multi-step synthesis of advanced clinical candidates.

Medicinal Chemistry Immunology Process Chemistry

Computationally Predicted Physicochemical Property Profile: LogP and MW

Computational data for Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate indicates a Molecular Weight of 196.25 g/mol and an XLogP3-AA of 1.3 [1]. This contrasts with the unsubstituted Ethyl 1H-pyrazole-4-carboxylate (MW: 140.14 g/mol, XLogP3-AA: ~0.7) [2]. The increased lipophilicity and molecular weight are consistent with the added tert-butyl group, which can improve membrane permeability and metabolic stability in drug-like molecules .

Physicochemical Properties Drug Design ADME

High-Value Procurement Scenarios for Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate


Medicinal Chemistry: Optimizing Kinase Inhibitor Potency and Selectivity

Procure Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate as a core building block for synthesizing advanced kinase inhibitor leads. As evidenced by its use in developing potent BRAF V600E [1] and Syk inhibitors [2], the tert-butylpyrazole motif is crucial for achieving low nanomolar cellular activity and favorable drug-like properties.

Agrochemical Research: Synthesis of Next-Generation Insecticides and Acaricides

Use this compound as a versatile intermediate in the development of novel crop protection agents. Patent literature confirms that 1-aryl-3-tert-butyl-pyrazoles, derived from this building block, demonstrate significantly improved pesticidal activity over other pyrazole analogs [1].

Organic Synthesis: Controlling Regioselectivity in C-H Functionalization

Leverage the bulky N1-tert-butyl group as a steric blocking group to direct regioselective functionalization of the pyrazole ring. This application is critical for synthesizing complex, substituted pyrazoles with high precision, a task where N-H or N-methyl analogs often fail [1].

ADME Property Optimization: Enhancing Lipophilicity and Permeability

Select this compound when a medicinal chemistry campaign requires a pyrazole-4-carboxylate building block with enhanced lipophilicity (XLogP3 = 1.3) and molecular weight [1]. Compared to unsubstituted analogs, this can lead to improved membrane permeability and metabolic stability, key factors in oral bioavailability [2].

Technical Documentation Hub

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